N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide

Description

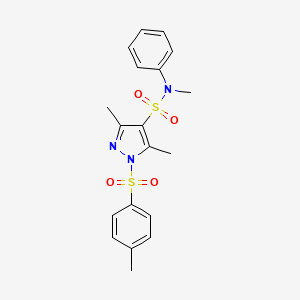

N,3,5-Trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a trifunctionalized pyrazole core. The molecule features:

- Three methyl groups at the N-, 3-, and 5-positions of the pyrazole ring.

- A 4-methylbenzenesulfonyl (tosyl) group at the 1-position.

- A phenyl-substituted sulfonamide moiety at the 4-position.

Properties

IUPAC Name |

N,3,5-trimethyl-1-(4-methylphenyl)sulfonyl-N-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-14-10-12-18(13-11-14)27(23,24)22-16(3)19(15(2)20-22)28(25,26)21(4)17-8-6-5-7-9-17/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCKMKZNIUUHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Sulfonylation: The pyrazole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

N-Phenylation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Synthetic Pathway and Key Chemical Reactions

The synthesis involves sequential sulfonylation and coupling reactions, as outlined below:

Step 2: Sulfonylation

The pyrazole core undergoes sulfonylation using chlorosulfonic acid in chloroform at 0–60 °C, followed by thionyl chloride treatment to generate the reactive sulfonyl chloride intermediate .

Step 3: Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with N-phenyl-2-phenylethylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 25–30 °C for 16 hours to form the target compound .

Reaction Scheme

-

Pyrazole sulfonyl chloride formation :

-

Amine coupling :

Optimization of Reaction Conditions

Key parameters influencing yield and efficiency include solvent selection, base strength, and stoichiometry:

For similar derivatives, yields ranged from 41% (low for sterically hindered amines) to 78% (optimized with potassium tert-butoxide) .

Characterization Data

The compound was characterized using advanced spectroscopic techniques:

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃):

δ 7.42–7.10 (m, aromatic protons), 3.85 (s, OCH₃), 3.71 (s, N-CH₃), 2.74–2.34 (m, CH₂ and CH₃ groups) . -

¹³C NMR :

Peaks at δ 148.5 (pyrazole C), 131.6 (aromatic C), 55.3 (OCH₃), 34.6 (CH₂) . -

HRMS :

[M + H]⁺ calculated for C₂₀H₂₄N₄O₄S₂: 448.12 , observed: 448.5 .

Purity Metrics

Biological Relevance

Though the query focuses on chemical reactions, it is worth noting that pyrazole-sulfonamide derivatives exhibit antiproliferative activity against cancer cell lines (e.g., U937 cells) with IC₅₀ values in the micromolar range . Cytotoxicity assays confirmed minimal off-target effects, highlighting therapeutic potential .

Key Challenges and Solutions

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains. Sulfonamides, including this compound, work by inhibiting bacterial growth through interference with folate synthesis. The mechanism involves competing with para-aminobenzoic acid (PABA), which is essential for the production of dihydrofolate, a precursor for nucleic acids.

Case Studies

- Study on Sulfonamide Derivatives : Recent research highlighted the effectiveness of sulfonamide derivatives in combating resistant bacterial strains. The study demonstrated that modifications to the sulfonamide structure could enhance antibacterial activity and reduce resistance development .

- Clinical Trials : Clinical evaluations have shown that compounds similar to N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide exhibit promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor . It has been studied for its potential to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.

Research Findings

- Carbonic Anhydrase Inhibitors : Research has indicated that this compound can effectively inhibit carbonic anhydrase isoforms, which are targets for treating conditions like glaucoma and epilepsy .

Therapeutic Uses

The compound shows potential for therapeutic applications beyond antimicrobial and enzyme inhibition. Its structural features suggest it may be useful in developing new drugs targeting various diseases.

Potential Therapeutic Areas

- Anti-inflammatory Agents : Given its sulfonamide structure, there is potential for this compound to serve as a scaffold for anti-inflammatory drug development.

- Cancer Research : Preliminary studies suggest that pyrazole derivatives may exhibit anticancer properties through apoptosis induction in cancer cells.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analog: 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide (Compound 27)

- Core Structure : Pyrazole fused to a pyridine ring (vs. benzene sulfonyl in the target compound).

- Substituents :

- Butyl and methyl groups on the pyrazole.

- 4-Chlorophenyl carbamoyl group on the sulfonamide.

- Key Data :

- Melting Point : 138–142 °C (vs. unreported for the target compound).

- Spectral Features :

- IR bands at 1726 cm⁻¹ (C=O stretch) and 1164 cm⁻¹ (SO₂ asymmetric stretch).

- ¹H-NMR signals at δ 0.90 (CH₃), 7.36 (aromatic protons).

- Synthesis : 76% yield via reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate.

Comparison :

- The 4-chlorophenyl carbamoyl group may enhance receptor binding affinity compared to the target’s N-phenyl group.

Structural Analog: N-{3-[3,5-Dimethyl-1-(4-Nitro-Phenyl)-1H-Pyrazol-4-ylMethyl]-5-Mercapto-[1,2,4]Triazol-4-yl}-Benzamide

- Core Structure : Pyrazole-triazole hybrid (vs. pyrazole-sulfonamide in the target).

- Substituents :

- Nitro group on the pyrazole.

- Benzamide and mercapto groups on the triazole.

- Key Data :

- Molecular Weight : 449.493 g/mol (vs. ~420–440 g/mol estimated for the target compound).

- Synthesis : Multi-step route involving condensation and cyclization.

Comparison :

- The triazole-mercapto moiety introduces hydrogen-bonding capabilities absent in the target compound.

Structural Analog: 1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide

- Core Structure : Pyrazole-sulfonamide with a difluoromethyl group.

- Substituents :

- Difluoromethyl group at the 1-position.

- Nitro-pyrazole on the propyl chain.

- Key Data: CAS No.: 1006994-26-6. Structural Features: Fluorine atoms enhance metabolic stability and membrane permeability.

Comparison :

- The difluoromethyl group improves pharmacokinetic properties compared to the target’s methylbenzenesulfonyl group.

- The nitro-pyrazole side chain may confer redox activity.

Research Implications and Limitations

- Structural Insights : The target compound’s tosyl and N-phenyl groups may optimize steric and electronic effects for target binding, but direct biological data are lacking.

- Synthetic Challenges : The absence of reported synthesis protocols for the target compound highlights a gap in current literature.

Biological Activity

N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₉N₃O₄S₂

- CAS Number : 2138802-98-7

This compound features a pyrazole core with sulfonamide and methyl substituents that contribute to its reactivity and biological profile.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. For this compound, synthetic routes often include:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of sulfonamide groups through nucleophilic substitution.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation effectively without inducing cytotoxicity at certain concentrations. The half-maximal inhibitory concentration (IC50) values for this compound have been reported in studies focusing on different cancer types.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Key Enzymes : Pyrazoles are known to inhibit various enzymes involved in cancer progression and inflammation, including protein kinases.

- Antioxidant Properties : These compounds also exhibit antioxidant activity, which may protect against oxidative stress in cells.

Case Studies

- Study on U937 Cells : A recent study evaluated the antiproliferative effects of this compound on U937 cells using a CellTiter-Glo assay. The results showed a significant reduction in cell viability without cytotoxic effects at concentrations below the IC50 threshold .

- Antibacterial and Antifungal Activities : Other research has indicated that similar pyrazole derivatives possess antibacterial and antifungal properties, suggesting potential applications in treating infections .

Comparative Analysis of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Antiproliferative Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | XX | Significant | Moderate |

| Other Pyrazole Derivative A | YY | Moderate | High |

| Other Pyrazole Derivative B | ZZ | Low | Significant |

Note: Specific IC50 values for N,3,5-trimethyl derivatives are pending further research.

Q & A

Basic Research Questions

Q. What are the key steps and methodological considerations for synthesizing N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide?

- Answer : The synthesis typically involves:

- Step 1 : Base-catalyzed sulfonylation of the pyrazole precursor using reagents like 4-methylbenzenesulfonyl chloride (to introduce the sulfonyl group).

- Step 2 : Alkylation or arylation reactions to install the N-phenyl and methyl substituents, requiring controlled temperature (e.g., 60–80°C) and anhydrous conditions to minimize side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

- Critical Note : Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to confirm intermediate formation .

Q. How can researchers confirm the molecular structure of this compound?

- Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR : H and C NMR to verify substituent positions (e.g., methyl groups at pyrazole C3/C5, sulfonamide protons at δ ~10–12 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving bond lengths and angles (e.g., S–N bond ~1.63 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed [M+H]) .

Q. What stability factors must be considered during experimental handling?

- Answer : The compound’s stability depends on:

- pH : Hydrolytic degradation may occur under strongly acidic (pH < 2) or basic (pH > 10) conditions due to sulfonamide bond lability.

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation of methyl or phenyl groups .

- Light : Protect from UV exposure to avoid photodegradation of the sulfonamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Answer : Discrepancies often arise from:

- Catalyst Selection : Base catalysts (e.g., KCO vs. EtN) affect reaction rates and byproduct formation. For example, EtN may improve sulfonylation efficiency by 15–20% compared to inorganic bases .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Optimize using a DMF/THF mixed solvent system .

- Validation : Replicate reactions under standardized conditions (e.g., 70°C, 12 h) and compare yields via HPLC purity assays (>98%) .

Q. What strategies are effective for enhancing the compound’s bioactivity through structural modification?

- Answer : Focus on substituent effects:

- Electron-Withdrawing Groups : Introduce –CF or –NO at the 4-methylbenzenesulfonyl moiety to increase electrophilicity and enzyme-binding affinity (e.g., COX-2 inhibition) .

- Heterocyclic Additions : Replace the N-phenyl group with a pyridinyl or furanyl ring to improve solubility and pharmacokinetic properties .

- QSAR Modeling : Use computational tools (e.g., Gaussian) to predict logP and polar surface area (PSA) for optimizing blood-brain barrier penetration .

Q. How can researchers address conflicting spectroscopic data during characterization?

- Answer : Contradictions in NMR or IR spectra may arise from:

- Tautomerism : The pyrazole ring can exhibit keto-enol tautomerism, shifting proton signals. Use deuterated DMSO to stabilize the dominant tautomer .

- Impurity Peaks : Residual solvents (e.g., ethyl acetate at δ 1.2 ppm) can overlap with analyte signals. Employ gradient solvent evaporation and 2D NMR (HSQC, HMBC) for clarity .

- Crystallographic Validation : Cross-verify NMR assignments with X-ray diffraction data to resolve ambiguities in substituent positioning .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations .

- Analytical Rigor : Combine LC-MS with F NMR (if fluorinated analogues are synthesized) for comprehensive characterization .

- Data Reproducibility : Publish full crystallographic data (CIF files) and spectroscopic parameters to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.